molecular formula C12H10N4O B3020434 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097928-23-7

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3020434
CAS No.: 2097928-23-7
M. Wt: 226.239
InChI Key: XOSRGBLJNZYNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine moiety fused with a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an imidazo[1,2-a]pyridine intermediate, followed by its reaction with a suitable hydrazine derivative to form the dihydropyridazinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the dihydropyridazinone ring.

    Pyridazinone Derivatives: Compounds with a pyridazinone ring but different substituents on the ring.

Uniqueness

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to its fused heterocyclic structure, which combines the properties of both imidazo[1,2-a]pyridine and dihydropyridazinone. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-5-3-6-13-16(12)9-10-8-15-7-2-1-4-11(15)14-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSRGBLJNZYNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.